molecular formula C7H3BrF3NO3 B1410406 1-Bromo-2-difluoromethoxy-3-fluoro-6-nitrobenzene CAS No. 1805023-68-0

1-Bromo-2-difluoromethoxy-3-fluoro-6-nitrobenzene

Cat. No. B1410406
CAS RN: 1805023-68-0
M. Wt: 286 g/mol
InChI Key: ZDDVJEFHFOZUDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of palladium catalysis. For example, a three-component coupling reaction of 1-bromo-2,6-difluorobenzene with benzyne and isocyanides has been reported .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H3BrF3NO3/c8-4-1-3(9)2-5(12(13)14)6(4)15-7(10)11/h1-2,7H . This indicates that the compound contains a bromine atom, three fluorine atoms, a nitro group, and a difluoromethoxy group attached to a benzene ring.


Chemical Reactions Analysis

The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis has been explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 268.012 Da . The refractive index is 1.502 (lit.), boiling point is 196-197 °C (lit.), and density is 1.585 g/mL at 25 °C (lit.) .

Safety and Hazards

The compound is classified as an irritant . It may cause skin and eye irritation, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . It is advised to handle the compound with appropriate personal protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Given its potential in various fields of research and industry, there is significant interest in developing simple procedures to synthesize polyfluoroalkoxy-substituted benzene derivatives using inexpensive reagents . This compound, with its unique combination of functional groups, could serve as a valuable starting point for the synthesis of a wide range of novel compounds.

properties

IUPAC Name

3-bromo-2-(difluoromethoxy)-1-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-5-4(12(13)14)2-1-3(9)6(5)15-7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDVJEFHFOZUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501207632
Record name Benzene, 2-bromo-3-(difluoromethoxy)-4-fluoro-1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501207632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-difluoromethoxy-3-fluoro-6-nitrobenzene

CAS RN

1805023-68-0
Record name Benzene, 2-bromo-3-(difluoromethoxy)-4-fluoro-1-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805023-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-bromo-3-(difluoromethoxy)-4-fluoro-1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501207632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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